molecular formula C19H22N4O5S B162300 N(alpha)-Tosyl-glycyl-3-amidinophenylalanine CAS No. 133397-82-7

N(alpha)-Tosyl-glycyl-3-amidinophenylalanine

Cat. No. B162300
M. Wt: 418.5 g/mol
InChI Key: RSQLYPYEBNVFAQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(alpha)-Tosyl-glycyl-3-amidinophenylalanine, also known as Tos-Gly-Arg-Phe or T-G-R-F, is a peptide that has been extensively studied for its biochemical and physiological effects. It is a synthetic peptide that was first synthesized in the 1970s and has since been used in various scientific research applications.

Mechanism Of Action

T-G-R-F inhibits the activity of thrombin by binding to its active site. The tosyl group on the N-terminus of the peptide interacts with the positively charged residues on the surface of thrombin, while the arginine residue in the peptide binds to the active site of the enzyme. This binding prevents thrombin from cleaving its substrates and thus inhibits blood coagulation.

Biochemical And Physiological Effects

T-G-R-F has been shown to have significant biochemical and physiological effects. It inhibits blood coagulation and fibrinolysis, which makes it a potential therapeutic agent for the treatment of thrombosis and other clotting disorders. T-G-R-F has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

T-G-R-F has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified in large quantities. It is also relatively stable and has a long shelf life. However, T-G-R-F has some limitations as well. It is a small peptide, which means that it may not be as effective as larger molecules in inhibiting thrombin activity. Additionally, T-G-R-F may not be suitable for in vivo experiments due to its potential toxicity.

Future Directions

There are several future directions for research on T-G-R-F. One potential direction is the development of T-G-R-F analogs with improved efficacy and selectivity. Another potential direction is the use of T-G-R-F as a tool for studying the structure and function of thrombin and other coagulation factors. Finally, T-G-R-F may have potential applications in the development of new therapies for thrombosis and other clotting disorders.

Synthesis Methods

The synthesis of T-G-R-F involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is synthesized on a resin support, with each amino acid added sequentially using a coupling reagent. The tosyl group is added to the N-terminus of the peptide to protect it from unwanted reactions during synthesis. The final product is then cleaved from the resin support and purified using various chromatography techniques.

Scientific Research Applications

T-G-R-F has been used in various scientific research applications, including studies on blood coagulation, fibrinolysis, and thrombosis. It has been shown to inhibit the activity of thrombin, a key enzyme in the blood coagulation cascade. T-G-R-F has also been used to study the interaction between thrombin and fibrinogen, which is crucial for the formation of blood clots.

properties

CAS RN

133397-82-7

Product Name

N(alpha)-Tosyl-glycyl-3-amidinophenylalanine

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

(2S)-3-(3-carbamimidoylphenyl)-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]propanoic acid

InChI

InChI=1S/C19H22N4O5S/c1-12-5-7-15(8-6-12)29(27,28)22-11-17(24)23-16(19(25)26)10-13-3-2-4-14(9-13)18(20)21/h2-9,16,22H,10-11H2,1H3,(H3,20,21)(H,23,24)(H,25,26)/t16-/m0/s1

InChI Key

RSQLYPYEBNVFAQ-INIZCTEOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N[C@@H](CC2=CC(=CC=C2)C(=N)N)C(=O)O

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)O

Other CAS RN

133397-82-7

synonyms

N(alpha)-tosyl-glycyl-3-amidinophenylalanine
N-TAPA

Origin of Product

United States

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